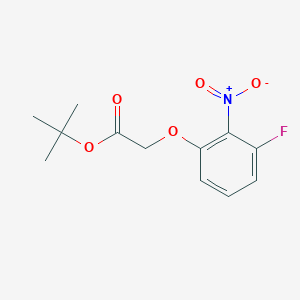

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves chemoselective nitration techniques, where tert-butyl nitrite has been identified as a safe and selective nitrating agent. This method provides mononitro derivatives of phenolic substrates, suggesting a potential pathway for synthesizing tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate through the formation of O-nitrosyl intermediates (Koley, Colón, & Savinov, 2009). Another approach involves the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, highlighting an efficient synthesis route for related compounds (Wang, Zhang, & Fan, 2018).

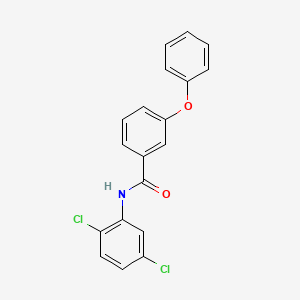

Molecular Structure Analysis

The molecular structure of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate and related compounds has been characterized through various spectroscopic techniques. X-ray crystallography provides detailed insights into the geometry and conformational properties of these compounds, revealing the presence of disordered molecules connected via intermolecular hydrogen bonds in some cases (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl nitrite, such as nitration and acylation, play a critical role in the synthesis and modification of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate. The reactivity of tert-butyl nitrite as both a nitrating agent and an oxidant is crucial for the chemoselective nitration and the formation of nitroso compounds, respectively (Sau, Rakshit, Modi, Behera, & Patel, 2018).

Physical Properties Analysis

The physical properties, such as melting and boiling points, of tert-butyl hypofluorite, a related compound, have been characterized, providing insights into the steric and electronic factors that influence the physical behavior of these chemicals. These properties are essential for understanding the stability and reactivity of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate under various conditions (Appelman, French, Mishani, & Rozen, 1993).

Chemical Properties Analysis

The chemical properties of tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate and similar compounds are influenced by their molecular structure and the presence of functional groups. Studies on the hydrogenation of related compounds and the steric effects on nitronate complexes provide valuable information on the chemical behavior and potential reactivity pathways (Silberova & Červený, 1999; Porter, Hayes, Kaminsky, & Mayer, 2017).

Wissenschaftliche Forschungsanwendungen

Chemoselective Nitration

Tert-butyl nitrite is recognized as a chemoselective nitrating agent, particularly effective for mononitro derivatives of phenolic substrates. It's suggested that the reaction involves O-nitrosyl intermediates preceding C-nitration through homolysis and oxidation. This method has shown compatibility with tyrosine-containing peptides on solid support for the synthesis of fluorogenic substrates, crucial for protease characterization (Koley, Colón, & Savinov, 2009).

Hydroxyl Protection

The (2-nitrophenyl)acetyl (NPAc) group has been utilized for hydroxyl protection. Derivatives like (2-nitrophenyl)acetates, derived from (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations. The NPAc group can be selectively removed without affecting other common protecting groups, making it a versatile option in complex organic synthesis (Daragics & Fügedi, 2010).

Catalyst in Alkylation Reactions

Tert-butylphenol, an intermediate in organic synthesis, is produced through the alkylation reaction of phenol and tert-butyl alcohol. The catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), has been synthesized and an efficient catalytic system has been established, showcasing excellent recycling performance. This method offers a potential pathway for the industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Extraction and Distillation in Fuel Additive Production

In the production of glycerol ether, a fuel additive, tert-butyl alcohol is often used. However, recovering this excess alcohol is challenging due to the presence of an azeotropic mixture of tert-butyl alcohol and water. A proposed recovery process involves extractive distillation and conventional distillation columns, with hexyl acetate identified as the most suitable solvent based on techno-economic assessment and environmental impact indicators (Simasatitkul, Kaewwisetkul, & Arpornwichanop, 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura coupling .

Mode of Action

Without specific information, it’s difficult to say exactly how “tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate” interacts with its targets. In a suzuki-miyaura coupling, organoboron compounds react with organic halides or pseudohalides to form a carbon-carbon bond .

Eigenschaften

IUPAC Name |

tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO5/c1-12(2,3)19-10(15)7-18-9-6-4-5-8(13)11(9)14(16)17/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDQUTRRNGPLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)

![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)